molecular formula C9H16N2OS2 B14687029 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester CAS No. 33064-59-4

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester

Katalognummer: B14687029
CAS-Nummer: 33064-59-4
Molekulargewicht: 232.4 g/mol
InChI-Schlüssel: KGNYCCXMLCLQRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester is a chemical compound with a unique structure that includes a piperidine ring, a carbodithioic acid group, and an amino-oxopropyl ester moiety

Vorbereitungsmethoden

The synthesis of 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester typically involves the reaction of piperidine with carbon disulfide and an appropriate esterifying agent. The reaction conditions often require a base to facilitate the formation of the carbodithioic acid group. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with specific binding sites, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Piperidinecarbodithioic acid, 3-amino-3-oxopropyl ester include:

    1-Piperidinecarboxylic acid, 3-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a tert-butyl ester group.

    1-Piperidinecarboxylic acid, 3-(4-amino-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]pyridin-1-yl)-, 1,1-dimethylethyl ester: This compound includes an imidazo[4,5-c]pyridine moiety, providing different chemical properties

Eigenschaften

CAS-Nummer

33064-59-4

Molekularformel

C9H16N2OS2

Molekulargewicht

232.4 g/mol

IUPAC-Name

(3-amino-3-oxopropyl) piperidine-1-carbodithioate

InChI

InChI=1S/C9H16N2OS2/c10-8(12)4-7-14-9(13)11-5-2-1-3-6-11/h1-7H2,(H2,10,12)

InChI-Schlüssel

KGNYCCXMLCLQRO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)SCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.